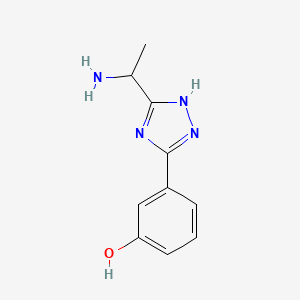![molecular formula C13H17Cl2N3O2 B11787175 methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)
methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[(2S)-pirrolidin-2-il]-3H-bencimidazol-5-carboxilato de metilo; dihidrocloruro es un compuesto orgánico complejo que presenta un anillo de pirrolidina y una unidad de benzimidazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-[(2S)-pirrolidin-2-il]-3H-bencimidazol-5-carboxilato de metilo; dihidrocloruro típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta común involucra la condensación de 2-aminobenzimidazol con un derivado de pirrolidina en condiciones ácidas para formar la estructura principal. Esto es seguido por la esterificación con cloroformiato de metilo para introducir el grupo éster metílico. El paso final involucra la formación de la sal dihidrocloruro tratando el compuesto con ácido clorhídrico .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto se puede escalar utilizando técnicas de síntesis de flujo continuo. Este método ofrece ventajas como tiempos de reacción más cortos, mayor seguridad y reducción de residuos. El uso de reactores de alto rendimiento y sistemas automatizados asegura una calidad de producto constante y altos rendimientos .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-[(2S)-pirrolidin-2-il]-3H-bencimidazol-5-carboxilato de metilo; dihidrocloruro experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el grupo éster en un alcohol.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Derivados de benzimidazol sustituidos.
Aplicaciones Científicas De Investigación
El 2-[(2S)-pirrolidin-2-il]-3H-bencimidazol-5-carboxilato de metilo; dihidrocloruro tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica.
Medicina: Se explora su potencial terapéutico, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores
Mecanismo De Acción
El mecanismo de acción del 2-[(2S)-pirrolidin-2-il]-3H-bencimidazol-5-carboxilato de metilo; dihidrocloruro involucra su interacción con objetivos moleculares específicos. Se sabe que el compuesto se une a ciertas enzimas y receptores, modulando su actividad. Esta interacción puede conducir a la inhibición o activación de varias vías bioquímicas, contribuyendo a sus efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
Fenilacetona: Un compuesto orgánico con un marco estructural similar pero diferentes grupos funcionales.
3-[2-((2S)-2-ciano-pirrolidin-1-il)-2-oxo-etilamino]-3-metilo: Otro compuesto que presenta un anillo de pirrolidina, utilizado en química medicinal.
Unicidad
El 2-[(2S)-pirrolidin-2-il]-3H-bencimidazol-5-carboxilato de metilo; dihidrocloruro se destaca por su combinación única de un anillo de pirrolidina y una unidad de benzimidazol, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C13H17Cl2N3O2 |
|---|---|
Peso molecular |
318.20 g/mol |
Nombre IUPAC |
methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)8-4-5-9-11(7-8)16-12(15-9)10-3-2-6-14-10;;/h4-5,7,10,14H,2-3,6H2,1H3,(H,15,16);2*1H/t10-;;/m0../s1 |
Clave InChI |
YLGBVXLIEJJHEY-XRIOVQLTSA-N |
SMILES isomérico |
COC(=O)C1=CC2=C(C=C1)N=C(N2)[C@@H]3CCCN3.Cl.Cl |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)


![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)







![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)

![3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid](/img/structure/B11787184.png)
